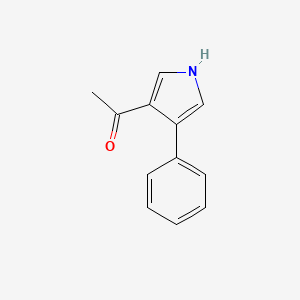 3-(tert-ブチル)-2,3-ジヒドロ-4H-1,4-ベンゾオキサジン-4-イルメタノン CAS No. 478048-72-5"
>
3-(tert-ブチル)-2,3-ジヒドロ-4H-1,4-ベンゾオキサジン-4-イルメタノン CAS No. 478048-72-5"
>
3-(tert-ブチル)-2,3-ジヒドロ-4H-1,4-ベンゾオキサジン-4-イルメタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is a complex organic compound with a unique structure that combines a benzoxazine ring with a methanone group
科学的研究の応用
Chemistry
In chemistry, 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers are exploring its potential as a therapeutic agent for various diseases.
Medicine
In medicine, the compound is being investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to determine its efficacy and safety in treating various medical conditions.
Industry
In the industrial sector, 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in high-performance applications, such as coatings and adhesives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone typically involves the reaction of 2-methylphenylmethanone with a tert-butyl-substituted benzoxazine precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
作用機序
The mechanism of action of 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
Compared to similar compounds, 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone stands out due to its unique benzoxazine ring structure combined with a methanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-9-5-6-10-15(14)19(22)21-16-11-7-8-12-17(16)23-13-18(21)20(2,3)4/h5-12,18H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUNBNUSSDQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(COC3=CC=CC=C32)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium](/img/structure/B2406706.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)



![4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2406714.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)


![1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2406721.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)

